![molecular formula C8H6N3NaO3 B2932641 Sodium 5-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 2251054-16-5](/img/structure/B2932641.png)

Sodium 5-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

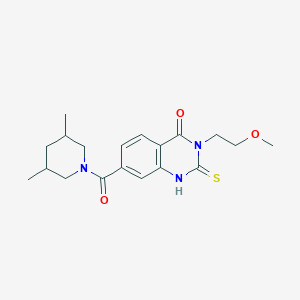

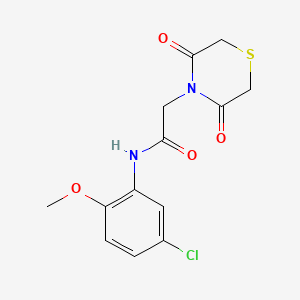

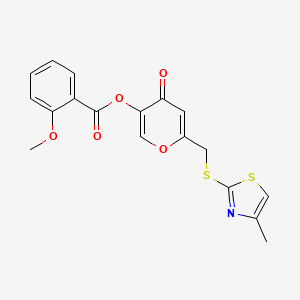

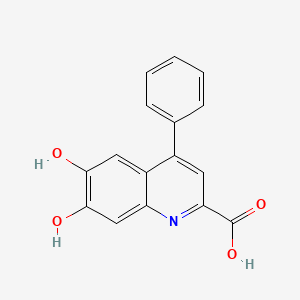

“Sodium 5-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate” is a chemical compound with the molecular formula C8H6N3NaO3 . It is a type of triazole, a class of five-membered aromatic azole chain compounds containing two carbon and three nitrogen atoms . Triazoles are known for their ability to bind in biological systems with a variety of enzymes and receptors, thus exhibiting versatile biological activities .

Synthesis Analysis

The synthesis of triazoles can be achieved through various methods. One such method involves the use of enaminonitriles and benzohydrazides under microwave conditions . This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time . Another approach involves the annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring .Molecular Structure Analysis

The molecular structure of “Sodium 5-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate” can be analyzed using various techniques. For instance, the geometry optimization of the molecular structure of the compound can be carried out for the monomer and dimer with the use of computational chemistry software .Chemical Reactions Analysis

Triazoles are known for their reactivity and can undergo various chemical reactions. For instance, they can participate in reactions involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of “Sodium 5-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate” can be determined using various techniques. For instance, its molecular formula is C8H6N3NaO3 and it has an average mass of 215.141 Da and a monoisotopic mass of 215.030685 Da .Scientific Research Applications

I have conducted searches to find specific scientific research applications for “Sodium 5-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate,” but the available information does not provide a detailed analysis of unique applications for this compound.

Triazole compounds, in general, have a wide range of therapeutic applications, including antioxidant, anti-inflammatory, anticancer, antidiabetic, antihypertensive, antiviral, anti-tubercular, antifungal, antiepileptic, and antimicrobial effects . However, these are not specific to the sodium salt form .

Mechanism of Action

Target of Action

Sodium 5-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class of compounds . This class of compounds is known to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . .

Mode of Action

Compounds in the [1,2,4]triazolo[4,3-a]pyridine class have been found to interact with their targets through various mechanisms . For instance, they can act as inhibitors, blocking the activity of certain enzymes or proteins .

Biochemical Pathways

[1,2,4]triazolo[4,3-a]pyridine derivatives have been found to impact a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

[1,2,4]triazolo[4,3-a]pyridine derivatives have been found to exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer effects .

properties

IUPAC Name |

sodium;5-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3.Na/c1-14-6-4-2-3-5-9-10-7(8(12)13)11(5)6;/h2-4H,1H3,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAGHIWRXLHTRX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=NN=C(N21)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N3NaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 5-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2932561.png)

![ethyl 2-(2-(1H-indol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2932572.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-2-phenylmethoxyacetamide](/img/structure/B2932574.png)

![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-mesitylacetamide](/img/structure/B2932575.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2932577.png)

![N-benzyl-2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2932578.png)

![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2932580.png)